molecular formula C10H14N2O2 B14069011 2-(Aminomethyl)-5-methoxy-N-methylbenzamide CAS No. 138966-01-5

2-(Aminomethyl)-5-methoxy-N-methylbenzamide

Cat. No.: B14069011
CAS No.: 138966-01-5
M. Wt: 194.23 g/mol
InChI Key: KIPFMNAHRGYDMB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the aminomethyl group. The methoxy group can be introduced via methylation reactions. The final step involves the formation of the benzamide through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro precursor can be reduced to introduce the aminomethyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can yield primary amines.

Scientific Research Applications

2-(Aminomethyl)-5-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 5-Methoxy-N-methylbenzamide
  • 2-(Aminomethyl)-5-methoxybenzamide

Uniqueness

2-(Aminomethyl)-5-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminomethyl and methoxy groups allows for a diverse range of interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

138966-01-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(aminomethyl)-5-methoxy-N-methylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-12-10(13)9-5-8(14-2)4-3-7(9)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

KIPFMNAHRGYDMB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)CN

Origin of Product

United States

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